molecular formula C13H6F4O B1302302 3,4,4',5-Tetrafluorobenzophenone CAS No. 577967-64-7

3,4,4',5-Tetrafluorobenzophenone

Cat. No.: B1302302
CAS No.: 577967-64-7
M. Wt: 254.18 g/mol
InChI Key: CKBSEEIUANOMKF-UHFFFAOYSA-N
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Description

3,4,4’,5-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol . This compound is characterized by the presence of four fluorine atoms attached to the benzophenone structure, which significantly influences its chemical properties and reactivity. It is primarily used in research and industrial applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the reaction of 3,4,4’,5-tetrafluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3,4,4’,5-Tetrafluorobenzophenone may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or cobalt trifluoride. These processes are optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4,4’,5-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,4’,5-Tetrafluorobenzophenone is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3,4,4’,5-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions .

Comparison with Similar Compounds

  • 4-Fluorobenzophenone
  • 3,4,5-Trifluorobenzophenone
  • 3,4,4’,5-Tetrachlorobenzophenone

Comparison: 3,4,4’,5-Tetrafluorobenzophenone is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs. For instance, 4-Fluorobenzophenone, with only one fluorine atom, exhibits different reactivity patterns and lower lipophilicity. Similarly, 3,4,5-Trifluorobenzophenone and 3,4,4’,5-Tetrachlorobenzophenone have distinct chemical behaviors due to the differences in halogen substitution .

Properties

IUPAC Name

(4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSEEIUANOMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375232
Record name 3,4,4',5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-64-7
Record name 3,4,4',5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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